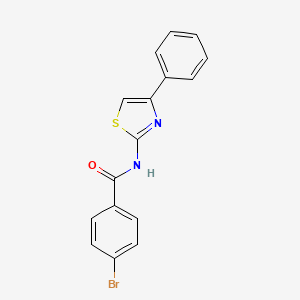
4-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H11BrN2OS and its molecular weight is 359.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities of this compound, supported by data tables, research findings, and case studies.
Chemical Structure
The compound features a unique combination of a bromine atom, a thiazole ring, and a benzamide functional group. Its molecular structure is critical to its biological activities, as the thiazole moiety is known for its significance in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for further pharmacological exploration.
| Microbial Strain | Activity |
|---|---|
| Escherichia coli | Effective |
| Staphylococcus aureus | Effective |
| Candida albicans | Moderate |
The compound's mechanism of action may involve the inhibition of key enzymes in microbial metabolism, although specific pathways remain to be fully elucidated.
Anticancer Activity
The anticancer potential of this compound has been particularly studied in breast cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 12.5 | Significant inhibition |
| HCT-116 | 15.0 | Moderate inhibition |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazole ring can bind to the active sites of enzymes, inhibiting their activity.
- Receptor Interaction : The bromine atom and phenyl group enhance binding affinity and specificity towards certain receptors involved in cancer progression.
Case Studies
Several studies have explored the pharmacological properties of this compound:
- Study on Antimicrobial Activity : A comprehensive study assessed the efficacy of this compound against multiple pathogens. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential applications in treating infections .
- Anticancer Research : In a recent investigation, the compound was tested on various cancer cell lines. The results demonstrated that it significantly reduced cell viability in MCF-7 cells through apoptosis induction. Molecular docking studies suggested that the compound interacts with key proteins involved in cell cycle regulation .
Eigenschaften
Molekularformel |
C16H11BrN2OS |
|---|---|
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
4-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H11BrN2OS/c17-13-8-6-12(7-9-13)15(20)19-16-18-14(10-21-16)11-4-2-1-3-5-11/h1-10H,(H,18,19,20) |
InChI-Schlüssel |
PJMUFKFWQNWHCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















